(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its tetrahydroisoquinoline core, which is a common structural motif in many natural products and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as benzylamine and diethyl oxalate.
Cyclization: The key step involves the cyclization of the intermediate to form the tetrahydroisoquinoline ring system.
Protection and Functionalization: The amino group is protected using a carbobenzoxy (Cbz) group, and the carboxylic acid functionality is introduced through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group to alcohols.
Substitution: Nucleophilic substitution reactions at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the tetrahydroisoquinoline core, which can be further functionalized for specific applications.
Scientific Research Applications
(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.
Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the carbobenzoxy protecting group, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₇NO₄
- CAS Number : 146684-74-4
This structure allows for various interactions with biological targets, making it a candidate for pharmacological exploration.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. Notably:
- A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids demonstrated significant anti-proliferative activity against various cancer cell lines. For instance, one derivative showed an IC50 value of 5.2 µM against Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .
- The mechanism involved the induction of apoptosis through caspase-3 activation in Jurkat cells, indicating a pathway that could be exploited for cancer therapy .
2. Diabetes Management
Another area of interest is the role of these compounds in metabolic diseases:
- A derivative similar to this compound was identified as a potent PPAR gamma agonist. In vivo studies demonstrated its ability to lower plasma glucose and triglyceride levels in diabetic mouse models . This suggests potential applications in managing type 2 diabetes.
3. Neuroprotective Effects
The compound's structural analogs have been studied for neuroprotective effects:
- Research indicates that certain tetrahydroisoquinoline derivatives may protect dopaminergic neurons from degeneration. This is particularly relevant for diseases such as Parkinson's disease . The ability to modulate neurotransmitter systems could lead to new therapeutic strategies.
The biological activities of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound exhibits significant binding affinity to Bcl-2 and Mcl-1 proteins but minimal interaction with Bcl-X(L), which is crucial for its pro-apoptotic effects .
- Inflammatory Pathway Modulation : In studies involving colorectal cancer models, compounds similar to (3R)-2-Carbobenzoxy exhibited anti-inflammatory effects by downregulating IL-6/JAK2/STAT3 signaling pathways . This pathway is often dysregulated in cancer and inflammatory diseases.
Case Studies
Several case studies illustrate the efficacy of tetrahydroisoquinoline derivatives:
Properties
Molecular Formula |
C18H16NO4- |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(3R)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/p-1/t16-/m1/s1 |
InChI Key |
YWVQGUBCAUFBCP-MRXNPFEDSA-M |
Isomeric SMILES |
C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
Origin of Product |
United States |
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